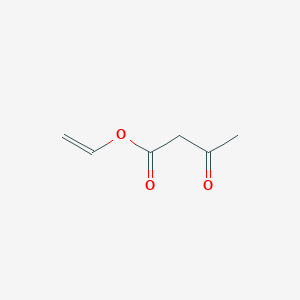

Ethenyl 3-oxobutanoate

Description

Properties

CAS No. |

2424-97-7 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

ethenyl 3-oxobutanoate |

InChI |

InChI=1S/C6H8O3/c1-3-9-6(8)4-5(2)7/h3H,1,4H2,2H3 |

InChI Key |

ZEYMDLYHRCTNEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OC=C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Ethyl 3 Oxobutanoate

Classical Synthetic Routes to Ethyl 3-Oxobutanoate

The industrial-scale production of ethyl 3-oxobutanoate is primarily achieved through the reaction of diketene (B1670635) with ethanol (B145695). wikipedia.org However, for laboratory-scale synthesis, the Claisen condensation remains a classic and widely employed method. wikipedia.orgyoutube.com

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide, to yield a β-keto ester. pw.liveopenstax.orguomustansiriyah.edu.iq When ethyl acetate (B1210297) is treated with sodium ethoxide and subsequently acidified, it undergoes self-condensation to form ethyl 3-oxobutanoate. pw.live

The mechanism involves the deprotonation of the α-carbon of an ethyl acetate molecule by the base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ethyl acetate molecule. openstax.org The resulting tetrahedral intermediate then eliminates an ethoxide ion to form the β-keto ester. openstax.orglibretexts.org The deprotonation of the resulting β-keto ester, which has a highly acidic proton between the two carbonyls, drives the equilibrium towards the product. openstax.orglibretexts.org

The Claisen condensation can also be performed with a mixture of two different esters, leading to "crossed" or "mixed" Claisen condensation products. For example, reacting a mixture of ethyl acetate and ethyl propanoate with sodium ethoxide yields four possible products, including ethyl 3-oxobutanoate and ethyl 3-oxopentanoate. vaia.com Furthermore, intramolecular Claisen condensation, known as the Dieckmann condensation, can be used to form cyclic β-keto esters from diesters. pw.live

While the Claisen condensation is a primary method, other synthetic routes to ethyl 3-oxobutanoate and its derivatives exist. One such method involves the reaction of a ketone with an ester in a process similar to a mixed Claisen condensation, which results in the formation of a β-diketone. pw.live Ketones can also be condensed with formate (B1220265) esters to produce β-keto aldehydes or with diethyl carbonate to yield β-keto esters. pw.live

Alkylation Reactions of Ethyl 3-Oxobutanoate Enolates

A key feature of ethyl 3-oxobutanoate is the reactivity of its enolate, which can be readily alkylated. openstax.orglibretexts.org This property is central to the acetoacetic ester synthesis.

The acetoacetic ester synthesis is a versatile method for preparing α-substituted or α,α-disubstituted ketones. chemistrysteps.comwikipedia.org The process begins with the deprotonation of ethyl 3-oxobutanoate at the α-carbon using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orglibretexts.org This enolate then undergoes nucleophilic substitution (an SN2 reaction) with an alkyl halide. wikipedia.orglibretexts.org

This alkylation step can be repeated to introduce a second alkyl group if desired, as there are two acidic α-hydrogens. libretexts.orgwikipedia.org The resulting mono- or dialkylated acetoacetic ester is then subjected to hydrolysis with aqueous acid, followed by heating. chemistnotes.comwikipedia.org This final step leads to decarboxylation, where the ester group is removed as carbon dioxide, yielding the corresponding ketone. libretexts.orgchemistrysteps.com

When an unsymmetrical ketone is deprotonated, two different enolates can be formed, leading to a mixture of products upon alkylation. libretexts.orgquimicaorganica.org The control of which enolate is formed, known as regioselectivity, is crucial for achieving a desired product and can be influenced by reaction conditions. libretexts.orgquimicaorganica.org

Kinetic vs. Thermodynamic Control: The formation of the enolate can be under either kinetic or thermodynamic control. libretexts.orgquimicaorganica.org

Kinetic enolates are formed faster and are typically the less substituted enolate. Their formation is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures in an aprotic solvent. quimicaorganica.orgbham.ac.uk

Thermodynamic enolates are more stable and are the more substituted enolate. Their formation is favored under conditions that allow for equilibration, such as using a weaker base (like an alkoxide) or higher temperatures. libretexts.orgquimicaorganica.org

The stereochemistry of the enolate (E or Z geometry) can also influence the stereochemical outcome of the alkylation, particularly in the synthesis of complex molecules with specific stereocenters. quimicaorganica.orgnumberanalytics.com The choice of base, solvent, and additives can affect the E/Z ratio of the enolate formed. quimicaorganica.org For example, the presence of HMPA can favor the formation of the Z-enolate. quimicaorganica.org

Modern organic synthesis has seen the development of catalytic methods for the alkylation of enolates, offering more efficient and environmentally friendly alternatives to traditional stoichiometric approaches. numberanalytics.com

Transition Metal-Catalyzed Alkylation: Palladium and nickel complexes are commonly used to catalyze the alkylation of enolates. These methods are particularly valuable in the synthesis of complex natural products. numberanalytics.com

Organocatalytic Alkylation: Small organic molecules, such as phase-transfer catalysts or Brønsted bases, can also be employed to catalyze these reactions. numberanalytics.com

Asymmetric Catalysis: A significant area of research is asymmetric alkylation, which aims to create a new stereocenter with high control over the stereochemical outcome (diastereoselectivity or enantioselectivity). numberanalytics.com This is often achieved using chiral catalysts or chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam. numberanalytics.com

Condensation Reactions Involving Ethyl 3-Oxobutanoate

The active methylene (B1212753) group of ethyl 3-oxobutanoate readily participates in condensation reactions, forming new carbon-carbon bonds. These reactions are fundamental in the construction of more complex molecular architectures.

Knoevenagel Condensation with Aldehydes and Derivatives

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction, leading to the formation of an α,β-unsaturated product. Ethyl 3-oxobutanoate and its derivatives are excellent substrates for this reaction when reacted with aldehydes.

Recent research has demonstrated the efficacy of this reaction under various catalytic conditions. For instance, the condensation of ethyl 4-chloro-3-oxobutanoate with a range of aromatic aldehydes has been successfully carried out in an ionic liquid, [bmim(NTf₂)], using morpholine/acetic acid as a catalyst. researchgate.netresearchgate.net This method provides good yields of the corresponding ethyl 2-chloroacetyl-3-arylpropenoates at room temperature, offering a greener alternative to traditional solvents like benzene (B151609) or toluene. researchgate.netresearchgate.net The reaction times are relatively short, ranging from 0.5 to 2 hours, with yields between 44% and 84%. researchgate.netresearchgate.net

| Aldehyde (ArCHO) | Time (h) | Yield (%) | (E)/(Z) Ratio |

| 4-Chlorobenzaldehyde | 1.0 | 79 | 85/15 |

| 4-Methoxybenzaldehyde | 0.5 | 84 | 80/20 |

| 2-Thiophenecarboxaldehyde | 2.0 | 44 | 56/44 |

| 2-Furaldehyde | 2.0 | 65 | 70/30 |

| Benzaldehyde | 2.0 | 73 | 78/22 |

| Piperonal | 1.5 | 81 | 82/18 |

Table 1: Knoevenagel Condensation of Ethyl 4-chloro-3-oxobutanoate with Aromatic Aldehydes in [bmim(NTf₂)] catalyzed by morpholine/acetic acid at 25-28 °C. researchgate.netresearchgate.net

Furthermore, enzymatic catalysis has emerged as a powerful tool for Knoevenagel condensations. Porcine pancreatic lipase (B570770) (PPL) has been found to effectively catalyze the condensation of aromatic aldehydes with ethyl 3-oxobutanoate under solvent-free conditions. nih.gov This biocatalytic approach achieved a remarkable yield of up to 99.38% with a Z/E selectivity of 3.93. nih.gov

Reactions with Aromatic Amines: Divergent Amidation and Condensation Pathways

The reaction of ethyl 3-oxobutanoate with aromatic amines can proceed through two distinct pathways: amidation (acylation) or condensation, depending on the reaction conditions. The nature of the product is dictated by factors such as the solvent and the presence or absence of a catalyst.

A study involving the reaction of 9-alkyl-3-aminocarbazoles with ethyl 3-oxobutanoate illustrates this divergent reactivity. When the reaction is conducted in refluxing toluene, the sole product is the N-acylated amide, N-(9-ethylcarbazol-3-yl)-3-oxobutanamide. nih.gov In contrast, when the reaction is carried out in refluxing benzene with a catalytic amount of hydrochloric acid, the major product is the condensation product, ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate, formed alongside a smaller amount of the amide. nih.gov The formation of the condensation product is facilitated by the azeotropic removal of water. nih.gov

| Reaction Conditions | Reactants | Product Type |

| Toluene, reflux | 3-Amino-9-ethylcarbazole + Ethyl 3-oxobutanoate | Amidation (Acylation) |

| Benzene, reflux, catalytic HCl | 9-Alkyl-3-aminocarbazoles + Ethyl 3-oxobutanoate | Condensation |

Table 2: Conditions for Divergent Amidation and Condensation Pathways. nih.gov

Intramolecular Cyclization of Condensation Products to Heterocyclic Systems

The condensation products derived from the reaction of ethyl 3-oxobutanoate and aromatic amines can serve as precursors for the synthesis of heterocyclic systems through intramolecular cyclization.

The ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate products, obtained as described in the previous section, undergo intramolecular cyclization upon heating in a high-boiling solvent such as mineral oil at temperatures of 240-250 °C. nih.gov This cyclization occurs at the 4-position of the carbazole (B46965) ring, leading to the formation of substituted pyrido[2,3-c]carbazol-1-ones in moderate yields, ranging from 46-69%. nih.gov

Stereoselective Transformations of Ethyl 3-Oxobutanoate and its Analogues

The carbonyl group of ethyl 3-oxobutanoate and its derivatives is a prime target for stereoselective reduction, yielding chiral β-hydroxy esters, which are valuable building blocks in the synthesis of various natural products and pharmaceuticals.

Asymmetric Reduction by Microbial and Fungal Biocatalysts

A wide range of microorganisms, including fungi and algae, have been employed as biocatalysts for the asymmetric reduction of ethyl 3-oxobutanoate and its analogues. These biocatalysts often exhibit high levels of stereoselectivity, providing access to specific enantiomers and diastereomers of the corresponding hydroxy esters.

For example, several fungal species have been screened for their ability to reduce ethyl 2-methyl-3-oxobutanoate. Among them, Penicillium purpurogenum demonstrated excellent diastereoselectivity, producing the corresponding alcohols with an anti/syn ratio of 93:7. The enantiomeric excess (ee) for the anti-(2S,3S)-hydroxy ester was 90%, while the syn-(2S,3R)-hydroxy ester was obtained with an ee of >99%. nih.gov

Similarly, different strains of the green alga Chlorella have been shown to reduce ethyl 2-methyl-3-oxobutanoate with varying stereoselectivities. Chlorella pyrenoidosa produced the corresponding alcohols with an anti/syn ratio of 53:47, with the anti-(2S,3S) isomer having an 89% ee and the syn-(2S,3R) isomer having a >99% ee. nih.gov In contrast, C. vulgaris and C. regularis predominantly yielded the syn-isomer. nih.gov

| Biocatalyst | Substrate | Product Diastereomer Ratio (anti:syn) | Enantiomeric Excess (ee%) |

| Penicillium purpurogenum | Ethyl 2-methyl-3-oxobutanoate | 93:7 | anti-(2S,3S): 90%, syn-(2S,3R): >99% |

| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | 53:47 | anti-(2S,3S): 89%, syn-(2S,3R): >99% |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 3-oxobutanoate | N/A | (S)-enantiomer: >98% (initially) |

Table 3: Stereoselective Reduction of Ethyl 3-Oxobutanoate Analogues by Microbial Biocatalysts. nih.govnih.govcapes.gov.br

The stereoselective transformations observed with whole-cell biocatalysts are due to the action of specific enzymes within the cells. The isolation and characterization of these enzymes allow for more controlled and efficient synthetic processes.

An example is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. This transformation can be effectively catalyzed by an NADPH-dependent aldehyde reductase isolated from the yeast Sporobolomyces salmonicolor. nih.govnih.gov For practical applications, the gene for this aldehyde reductase has been expressed in Escherichia coli. nih.gov The reaction requires a system for the regeneration of the NADPH cofactor, which can be achieved by coupling the reduction with the oxidation of glucose catalyzed by glucose dehydrogenase (GDH). nih.govnih.gov

A significant challenge in this enzymatic reduction is the instability of the substrate in aqueous solutions and the inhibition of the enzymes by both the substrate and the product. nih.gov To overcome these limitations, a two-phase system using n-butyl acetate and water has been developed. nih.gov This system not only stabilizes the substrate but also facilitates product recovery. Under optimized conditions, this biocatalytic system can produce ethyl (R)-4-chloro-3-hydroxybutanoate in a molar yield of 94.1% and an optical purity of 91.7% ee. nih.gov

The proposed mechanism for the lipase-catalyzed Knoevenagel condensation involves the enzyme's promiscuous activity. The initial step is believed to be the formation of an α,β-unsaturated intermediate, which is then attacked by the nucleophile. mdpi.com In the case of the aldehyde reductase, the mechanism follows a typical oxidoreductase pathway where the enzyme facilitates the stereospecific transfer of a hydride from the NADPH cofactor to the carbonyl carbon of the substrate. Molecular docking studies of a carbonyl reductase (CgCR) with ethyl 4-chloro-3-oxobutanoate have shown a favorable binding energy, supporting the feasibility of the bioreduction. mdpi.com The enzyme's active site architecture dictates the facial selectivity of the hydride attack, leading to the formation of a specific enantiomer of the alcohol product.

Impact of Cofactors and Environmental Conditions on Enantioselectivity

The enantioselectivity of biocatalytic reductions of ethyl 3-oxobutanoate and its derivatives is critically dependent on the presence of specific cofactors and the optimization of environmental conditions such as pH, temperature, and the reaction medium.

A key cofactor in these stereoselective reductions is Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). Many enzymatic reductions utilize NADPH-dependent aldehyde reductases. nih.govnih.gov Efficient regeneration of this expensive cofactor is crucial for the economic viability of the process. One successful strategy involves using a second enzyme, such as glucose dehydrogenase, to continuously recycle NADPH. nih.gov An innovative approach employs two co-existing recombinant Escherichia coli strains: one expressing the aldehyde reductase for the primary reaction and the other expressing glucose dehydrogenase for cofactor regeneration. This system achieved a high optical purity of 99% enantiomeric excess (ee) for the reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov

Environmental conditions play a decisive role in reaction outcomes. In aqueous systems, substrates like ethyl 4-chloro-3-oxobutanoate can be unstable. nih.gov The pH of the reaction medium is also critical; for instance, the asymmetric reduction catalyzed by yeast fermentation broth was optimal at a pH of 7.2. Temperature is another key parameter, with the same yeast-based reduction showing optimal performance between 29-31 °C.

The choice of solvent system or the addition of specific agents can dramatically influence enantioselectivity and yield. The use of an aqueous/ionic liquid biphase system has been shown to improve both productivity and the optical purity of (S)-ethyl 4-chloro-3-hydroxybutanoate. researchgate.net Similarly, employing an n-butyl acetate-water diphasic system effectively overcame issues of substrate instability and enzyme inhibition observed in purely aqueous media. nih.gov The introduction of chiral additives, such as β-cyclodextrin, to a yeast fermentation broth significantly enhanced the enantiomeric excess of the (S)-product to 92% with a yield of 76%.

| Parameter | Condition/Cofactor | Substrate | Biocatalyst | Observed Impact | Reference |

|---|---|---|---|---|---|

| Cofactor System | NADPH-dependent aldehyde reductase with glucose dehydrogenase for NADPH regeneration | Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli | Achieved 99% enantiomeric excess (ee) and 90.5% yield. | nih.gov |

| Temperature | 29-31 °C | Ethyl 4-chloro-3-oxobutanoate | Yeast fermentation broth | Identified as optimal for the reaction. | |

| pH | 7.2 | Ethyl 4-chloro-3-oxobutanoate | Yeast fermentation broth | Determined as the optimal pH for the reduction. | |

| Additive | β-cyclodextrin | Ethyl 4-chloro-3-oxobutanoate | Yeast fermentation broth | Increased enantiomeric excess to 92% and yield to 76%. | |

| Solvent System | n-butyl acetate-water diphasic system | Ethyl 4-chloro-3-oxobutanoate | Aldehyde reductase from Sporobolomyces salmonicolor | Overcame substrate instability and enzyme inhibition, yielding the (R)-product with 86% ee and 95.4% molar yield. | nih.gov |

| Solvent System | Aqueous/ionic liquid biphase system | Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans | Improved productivity and optical purity (>99% ee for (S)-enantiomer). | researchgate.net |

Bioreactor System Design for Continuous Stereoselective Production

The design of efficient bioreactor systems is essential for the large-scale, continuous production of chiral alcohols from ethyl 3-oxobutanoate. A key challenge in bioreactor design is maintaining high productivity and enantioselectivity over extended periods.

One successful implementation is a continuously operated reactor with cell retention for the reduction of ethyl 3-oxobutanoate using non-growing baker's yeast. tudelft.nl This setup allows for the continuous conversion of the substrate while retaining the biocatalyst within the reactor, thus maximizing efficiency and catalyst lifetime.

For reactions that suffer from substrate instability or product inhibition, diphasic (two-phase) reactor systems are a valuable solution. A large-scale (3.2 L) diphasic reaction using an n-butyl acetate-water system was designed for the reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov This system not only protected the enzyme from inactivation by the substrate and product but also facilitated a high molar yield (95.4%) and an impressive NADPH turnover of 5,500 mol/mol. nih.gov

Furthermore, the concept of using co-existing recombinant microbial strains within a single bioreactor presents a sophisticated approach to process integration. By combining a catalyst strain with a cofactor-regenerating strain, the biotransformation can proceed efficiently without the external addition of costly cofactors like NADP+/NADPH or isolated enzymes. nih.gov This integrated system simplifies the process flow and reduces operational costs, making it highly suitable for continuous industrial production.

Other Asymmetric Synthetic Approaches

Beyond the use of single-enzyme systems, other asymmetric synthetic strategies have been developed to produce chiral derivatives from ethyl 3-oxobutanoate. These methods include the use of whole-cell biocatalysts in non-conventional media and chemocatalytic approaches.

Whole cells of various yeasts have been effectively used for the asymmetric reduction of derivatives like ethyl-2-(benzamidomethyl)-3-oxo-phenylpropanoate. researchgate.net In some cases, a dynamic kinetic resolution process can be achieved by coupling the yeast-catalyzed reduction with a chemical base-catalyzed racemization of the unreacted starting material, leading to high yields and enantioselectivity. researchgate.net The direct use of yeast fermentation broth, as opposed to isolated enzymes or purified cells, represents a cost-effective approach, which has been successfully applied to the reduction of ethyl 4-chloro-3-oxobutanoate.

The use of robust microorganisms in specialized reaction media offers another avenue. For example, the yeast Aureobasidium pullulans has been used as a catalyst in an aqueous/ionic liquid biphase system for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. researchgate.net This system yielded the (S)-enantiomer with an optical purity exceeding 99% and a product yield of 99.4%, demonstrating the potential of combining resilient biocatalysts with advanced reaction engineering. researchgate.net

In addition to biocatalysis, asymmetric hydrogenation using metal complexes is a powerful alternative. Ruthenium(II) complexes prepared from chiral diphosphine ligands have been shown to be efficient catalysts for the stereoselective hydrogenation of ethyl 3-oxobutanoate derivatives, providing access to different stereoisomers than those typically obtained from yeast reductions. researchgate.net

Catalytic Applications in Organic Transformations

Indium-Mediated Catalysis in Derivatization

Indium(III) tris(trifluoromethanesulfonate), or In(OTf)₃, has emerged as an effective catalyst for the derivatization of β-keto esters like ethyl 3-oxobutanoate. It catalyzes the addition of active methylene compounds to unactivated alkynes, providing a simple and efficient route to α-alkenyl carbonyl compounds. orgsyn.org This reaction is notable for its ability to construct a quaternary carbon center and its tolerance of various functional groups.

The procedure can often be performed without a solvent, which enhances the green credentials and volumetric productivity of the synthesis. orgsyn.org For instance, the reaction between ethyl 2-methyl-3-oxobutanoate and phenylacetylene (B144264) proceeds smoothly at room temperature with a 20 mol % catalyst loading. orgsyn.org Even with low catalyst loading (0.05 mol %), the reaction can be driven to completion at higher temperatures. The versatility of this catalytic system is demonstrated by its effectiveness with a range of substrates, including those sensitive to acid, which may require the addition of a base like triethylamine (B128534). orgsyn.org

| Entry | Keto Ester | Alkyne | Conditions | Yield |

|---|---|---|---|---|

| 1 | Ethyl 2-methyl-3-oxobutanoate | Phenylacetylene | In(OTf)₃ (0.05 mol %), 80 °C, 16 h | 91% |

| 2 | Ethyl 2-methyl-3-oxobutanoate | 1-Octyne | In(OTf)₃ (1 mol %), 80 °C, 16 h | 85% |

| 3 | Ethyl 2-methyl-3-oxobutanoate | 3,3-Dimethyl-1-butyne | In(OTf)₃ (5 mol %), 80 °C, 16 h | 85% |

| 4 | Ethyl 2-methyl-3-oxobutanoate | Trimethylsilylacetylene | In(OTf)₃ (5 mol %), DBU (6 mol %), 100 °C, 16 h | 84% |

| 5 | Ethyl 2-allyl-3-oxobutanoate | Phenylacetylene | In(OTf)₃ (1 mol %), Et₃N (10 mol %), 80 °C, 16 h | 85% |

Enzymatic Catalysis in Solvent-Free Reaction Systems

Solvent-free reaction systems are gaining prominence in green chemistry as they increase volumetric productivity and eliminate hazardous solvent waste. mdpi.com Ethyl 3-oxobutanoate is an excellent substrate for such systems, particularly in enzyme-catalyzed reactions.

A notable example is the Knoevenagel condensation of ethyl 3-oxobutanoate (ethyl acetoacetate) with various aromatic aldehydes, catalyzed by porcine pancreatic lipase (PPL). nih.govresearchgate.net This reaction proceeds under solvent-free conditions to achieve an outstanding yield of up to 99.38%. nih.govresearchgate.net The optimization of reaction conditions is key in these systems, where parameters like the molar ratio of substrates and biocatalyst loading are critical. mdpi.com

The concept of a solvent-free system can also involve deep eutectic solvents (DES) formed by the substrates themselves. In one study, the esterification of (-)-menthol and lauric acid was conducted in a eutectic mixture of the two reactants, which acted as both the reaction medium and the substrate pool. d-nb.info The thermodynamic water activity (a_w) was identified as a crucial parameter, with optimal conditions leading to a 95% conversion. d-nb.info

Enzymes like lipases and subtilisin can exhibit vigorous catalytic activity in dry organic solvents, which can be considered near-solvent-free environments. nih.gov The small amount of water essential for catalysis is retained by the enzyme, allowing it to function. The stability of enzymes is often greatly enhanced in such nonaqueous media compared to water. nih.gov

| Reaction Type | Substrates | Enzyme | System | Key Finding | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Ethyl 3-oxobutanoate, Aromatic Aldehydes | Porcine Pancreatic Lipase (PPL) | Solvent-free | Achieved up to 99.38% yield. | nih.govresearchgate.net |

| Esterification | (-)-Menthol, Lauric Acid | Candida rugosa lipase | Deep Eutectic Solvent (DES) formed by substrates | Water activity (a_w) is a key parameter; 95% conversion achieved under optimized conditions. | d-nb.info |

| Transesterification | N-acetyl-L-phenylalanine ethyl ester, n-propanol | Subtilisin | Octane (nonaqueous solvent) | Demonstrated a rate enhancement of the order of 100 billion-fold compared to the uncatalyzed reaction. | nih.gov |

| Transesterification | Waste Fish Oil Ethyl Esters, 2-hexyl-1-decanol | Immobilized Lipases | Solvent-free | Enzymatic method was more efficient than base catalysis for the large alcohol due to high enzyme stability and reusability. | nih.gov |

Role of Heterogeneous Catalysts in Specific Reactions

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.com They are the cornerstone of the modern chemical industry, used in a vast number of processes due to their ease of separation from the reaction mixture, reusability, and stability under industrial conditions. researchgate.net

While many of the biocatalytic methods described previously can be considered heterogeneous (e.g., immobilized enzymes, whole cells), the term more classically refers to inorganic catalysts such as metals, metal oxides, and zeolites on solid supports. researchgate.net These catalysts function by adsorbing reactant molecules onto their active sites, facilitating the chemical transformation, and then desorbing the products. youtube.com

Ethyl 3-oxobutanoate, as a versatile chemical intermediate with multiple reactive sites (a ketone, an ester, and active methylene protons), is an ideal candidate for transformations using heterogeneous catalysts. Specific potential applications include:

Selective Hydrogenation: A primary application would be the selective hydrogenation of the keto group to produce ethyl 3-hydroxybutanoate. Heterogeneous catalysts based on metals like platinum, palladium, nickel, or ruthenium supported on materials like carbon, alumina, or silica (B1680970) could be designed for this purpose. The challenge and opportunity lie in achieving high chemoselectivity (reducing the ketone without affecting the ester) and enantioselectivity (producing a single chiral alcohol).

Oxidation: Selective oxidation of the methylene group or other parts of the molecule could be pursued using catalysts like supported vanadium or molybdenum oxides, which are known for their performance in selective oxidation reactions. nih.gov

C-C Bond Formation: Heterogeneous catalysts can also be used for condensation and alkylation reactions involving the active methylene group of ethyl 3-oxobutanoate.

The performance of a heterogeneous catalyst is governed by a complex interplay of surface reactions, catalyst structure, and the diffusion of reactants and products. nih.gov Designing the optimal catalyst often involves tuning the active metal component, the properties of the support material, and the interaction between them to maximize activity, selectivity, and catalyst lifetime. researchgate.net

Synthesis of Complex Organic Structures Utilizing Ethyl 3-Oxobutanoate as a Precursor

Ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate (B1235776), is a highly versatile precursor in organic synthesis, primarily due to its unique structural features: a reactive methylene group flanked by two carbonyl groups (a keto group and an ester group). This "active methylene" compound can be easily deprotonated to form a stabilized carbanion, which is an excellent nucleophile for forming new carbon-carbon bonds. wordpress.comvedantu.com Its ability to undergo a variety of transformations, including alkylations, condensations, and cyclizations, makes it a cornerstone in the construction of a wide array of complex organic molecules, from heterocyclic systems to natural products. britannica.comlibretexts.org

The synthetic utility of ethyl 3-oxobutanoate is significantly enhanced through its application in modern synthetic strategies such as multicomponent reactions (MCRs) and cascade reactions. These processes allow for the construction of intricate molecular architectures in a single step from simple starting materials, embodying principles of efficiency and atom economy. 20.210.105nih.gov

Multicomponent Reactions (MCRs) in Heterocycle Synthesis

Multicomponent reactions, where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all reactants, are a powerful tool for generating molecular complexity. Ethyl 3-oxobutanoate is a frequent participant in such reactions, leading to the efficient synthesis of diverse heterocyclic structures. nih.gov

A prominent example is the pseudo-five-component reaction used to synthesize 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. In this one-pot synthesis, an aromatic aldehyde, two equivalents of ethyl 3-oxobutanoate, and two equivalents of a hydrazine (B178648) (like hydrazine hydrate (B1144303) or phenylhydrazine) are reacted together. nih.gov The reaction typically proceeds through the initial formation of a pyrazolone (B3327878) intermediate from the condensation of ethyl 3-oxobutanoate and hydrazine. This intermediate then undergoes a Knoevenagel condensation with the aromatic aldehyde, followed by a Michael addition of a second pyrazolone molecule to yield the final complex product. nih.gov

Table 1: Representative Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol)s via Pseudo-5CR

| Entry | Aldehyde | Catalyst | Key Steps | Product Class | Ref |

| 1 | Aromatic Aldehydes (Ar-CHO) | ZnAl₂O₄ | Pyrazolone formation, Knoevenagel condensation, Michael addition | 4,4'-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) | nih.gov |

| 2 | Aromatic Aldehydes (Ar-CHO) | Sulfonated Honeycomb Coral | Pyrazolone formation, Knoevenagel condensation, Michael addition | 4,4'-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) | nih.gov |

Cascade Reactions for Polycyclic and Fluorinated Systems

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where each subsequent reaction is triggered by the functionality formed in the previous step. 20.210.105baranlab.org Ethyl 3-oxobutanoate and its derivatives are effective substrates for designing such cascades.

For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate, a fluorinated analog, reacts with arylidenemalononitriles in the presence of a catalytic amount of a base like triethylamine (NEt₃) to yield complex fluorine-containing heterocycles. researchgate.net Depending on the specific substrates and reaction solvent, this reaction can produce either 3,4-dihydro-2H-pyran or 2-(trifluoromethyl)piperidine (B127925) derivatives. This demonstrates the ability to selectively construct different complex scaffolds from the same set of precursors by modifying reaction conditions. researchgate.net

Table 2: Cascade Synthesis of Fluorinated Heterocycles

| Precursor 1 | Precursor 2 | Catalyst | Solvent | Products | Research Finding | Ref |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | NEt₃ | Ethanol | 2-Trifluoromethyl-3,4-dihydro-2H-pyran derivatives | The ratio of pyran to piperidine (B6355638) products is dependent on the specific arylidenemalononitrile substrate and the reaction solvent used. | researchgate.net |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | NEt₃ | Ethanol | 2-(Trifluoromethyl)piperidine derivatives | Refluxing the piperidine product in ethanol with the catalyst can lead to further transformation into 1,4,5,6-tetrahydropyridine derivatives. | researchgate.net |

Enantioselective Synthesis Using Chiral Building Blocks

The utility of ethyl 3-oxobutanoate extends into the realm of stereoselective synthesis. Asymmetric reduction of the keto group in ethyl 3-oxobutanoate, often achieved through biochemical methods like yeast reduction, yields optically active (S)- or (R)-ethyl 3-hydroxybutanoate. orgsyn.org These chiral synthons are valuable building blocks for the total synthesis of complex natural products. orgsyn.org The defined stereochemistry of the hydroxyl and methyl groups allows for the controlled construction of chiral centers in the target molecule.

Table 3: Natural Products Synthesized from Optically Active Ethyl 3-Hydroxybutanoate

| Chiral Precursor | Method of Preparation | Target Natural Product / Precursor | Ref |

| (S)-(+)-Ethyl 3-hydroxybutanoate | Yeast reduction of ethyl 3-oxobutanoate | Griseoviridin precursor | orgsyn.org |

| (S)-(+)-Ethyl 3-hydroxybutanoate | Yeast reduction of ethyl 3-oxobutanoate | Carbomycin B | orgsyn.org |

| (R)-(-)-Ethyl 3-hydroxybutanoate | Enantioselective hydrogenation | (R)- or (S)-Ethyl 3-hydroxybutanoate | orgsyn.org |

Compound Index

Tautomerism and Thermochemical Investigations of Ethyl 3 Oxobutanoate

Keto-Enol Tautomerism Equilibrium of Ethyl 3-Oxobutanoate

The equilibrium between the keto and enol tautomers of ethyl 3-oxobutanoate is a dynamic process influenced by various factors, including the physical phase and the surrounding chemical environment.

Experimental Quantification of Tautomeric Ratios in Various Phases

The ratio of keto to enol tautomers of ethyl 3-oxobutanoate varies significantly between the condensed and gas phases. In the pure liquid state at 298.15 K, the keto form is predominant, with the enol form constituting approximately 7% to 7.4% of the equilibrium mixture. oxfordreference.comumsl.edu However, in the gas phase, the equilibrium shifts dramatically, and the two tautomers are present in nearly equal amounts. umsl.eduacs.org Specifically, at equilibrium in the gas phase, the composition is approximately 50.7% keto form and 49.3% enol form. umsl.eduacs.org

Environmental and Solvent Effects on Tautomeric Distribution

The tautomeric distribution of ethyl 3-oxobutanoate is highly sensitive to the solvent environment. Generally, polar solvents tend to favor the more polar keto tautomer, while nonpolar solvents shift the equilibrium towards the less polar enol form. For instance, in nonpolar solvents like n-hexane, the enol form is predominant, reaching up to 64%. researchgate.net Conversely, in polar solvents such as ethanol (B145695) and acetonitrile, the keto form is the major species. researchgate.net This solvent effect can be attributed to the differing abilities of the solvent to stabilize the respective tautomers through intermolecular interactions like hydrogen bonding. missouri.edu A polar solvent with a high dipole moment will preferentially stabilize the tautomer with the higher dipole moment. missouri.edu

Thermochemical Analysis of Tautomeric Forms

A thorough understanding of the thermochemistry of ethyl 3-oxobutanoate requires the individual analysis of its keto and enol tautomers, as well as the equilibrium mixture.

Enthalpies of Formation for Keto and Enol Tautomers

The standard molar enthalpies of formation (ΔfH°m) for both the keto and enol tautomers of ethyl 3-oxobutanoate have been determined for both the liquid and gas phases at 298.15 K. These values are crucial for understanding the relative stability of the two forms.

Table 1: Standard Molar Enthalpies of Formation (ΔfH°m) at 298.15 K

| Tautomer | Phase | ΔfH°m (kJ·mol⁻¹) |

|---|---|---|

| Ethyl 3-oxobutanoate (keto) | Liquid | -639.8 ± 2.4 umsl.eduacs.org |

| Ethyl (Z)-3-hydroxy-2-enoate (enol) | Liquid | -647.7 ± 2.4 umsl.eduacs.org |

| Ethyl 3-oxobutanoate (keto) | Gas | -578.2 ± 3.3 umsl.eduacs.org |

| Ethyl (Z)-3-hydroxy-2-enoate (enol) | Gas | -593.0 ± 2.7 umsl.eduacs.org |

Vaporization Enthalpies of Pure Tautomers and Equilibrium Mixtures

The vaporization enthalpy (ΔHvap) is a key thermodynamic parameter that has been measured for the pure tautomers and their equilibrium mixture. Correlation-gas chromatography experiments have been employed to determine the vaporization enthalpies of the individual tautomers.

Table 2: Vaporization Enthalpies (ΔHvap) at 298.15 K

| Species | ΔHvap (kJ·mol⁻¹) |

|---|---|

| Pure Ethyl 3-oxobutanoate (keto) | 61.6 ± 2.2 umsl.eduacs.org |

| Pure Ethyl (Z)-3-hydroxy-2-enoate (enol) | 54.7 ± 1.3 umsl.eduacs.org |

| Equilibrium Mixture | 54.2 ± 1.0 umsl.eduacs.org |

Analysis of Non-Zero Enthalpy of Mixing Between Tautomers

Interestingly, a non-zero enthalpy of mixing has been observed for the tautomers of ethyl 3-oxobutanoate. umsl.edu The difference between the vaporization enthalpy of the equilibrium mixture and the weighted average of the pure tautomers' vaporization enthalpies points to an endothermic enthalpy of mixing. This value has been calculated to be 7.1 ± 2.1 kJ·mol⁻¹. umsl.eduacs.org This positive enthalpy of mixing indicates that the mixture is destabilized relative to the pure components, which favors the predominant tautomer. umsl.edu This interaction can also help explain the sensitivity of the tautomeric equilibrium to the solvent environment. umsl.edu

Conformational Analysis and Molecular Dynamics Studies

The conformational landscape of ethyl 3-oxobutanoate, also known as ethyl acetoacetate (B1235776), is a subject of significant interest due to its role in the compound's reactivity and physical properties. The molecule's flexibility, arising from the rotation around several single bonds, gives rise to various conformers. The study of these conformational preferences is crucial for understanding the interplay between its structure and energetic properties. Both spectroscopic techniques and computational modeling have been employed to elucidate the complex conformational and tautomeric equilibria of this compound.

Spectroscopic Probes for Conformational Preferences (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for investigating the conformational and tautomeric equilibrium of ethyl 3-oxobutanoate in various environments. sigmaaldrich.com The vibrational spectrum of the molecule provides distinct signatures for its different forms, primarily the keto and enol tautomers.

In solution, the position and intensity of the carbonyl (C=O) stretching bands in the FTIR spectrum are particularly sensitive to the conformational state and the surrounding solvent. For the keto tautomer, multiple conformers can exist due to rotation around the C-C and C-O single bonds. These different conformers can lead to slight variations in the vibrational frequencies of the carbonyl groups.

Research combining FTIR spectroscopy with computational methods has been conducted to analyze the tautomeric proportions of ethyl acetoacetate in different solvents. For instance, in chloroform (B151607) (CHCl3), the experimental FTIR spectrum shows distinct absorption bands for the keto and enol forms between 1600 and 1800 cm⁻¹. The bands corresponding to the symmetric and asymmetric C=O stretching of the diketone structure and the C=O and C=C stretching of the enolic form can be identified and quantified. The relative intensities of these bands provide a direct measure of the equilibrium composition.

The enol form of ethyl 3-oxobutanoate is stabilized by a strong intramolecular hydrogen bond, which significantly affects its vibrational spectrum. This is observable as a broad O-H stretching band and shifts in the carbonyl and C=C stretching frequencies. The solvent's polarity also plays a critical role in the position of the tautomeric equilibrium, which is reflected in the FTIR spectrum.

Table 1: Characteristic FTIR Absorption Bands for Ethyl 3-Oxobutanoate Tautomers

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Tautomer |

| C=O (ester) | Stretching | ~1740 | Keto |

| C=O (ketone) | Stretching | ~1720 | Keto |

| C=C | Stretching | ~1650 | Enol |

| C=O (conjugated ester) | Stretching | ~1650 | Enol |

| O-H | Stretching (intramolecular H-bond) | 3200-2500 (broad) | Enol |

Note: The exact wavenumbers can vary depending on the solvent and the specific conformer.

Computational Modeling of Conformational Landscapes (e.g., Ab Initio)

Computational chemistry, particularly through ab initio calculations, offers a powerful complementary approach to experimental studies for exploring the conformational landscape of ethyl 3-oxobutanoate. sigmaaldrich.com These methods allow for the calculation of the geometries and relative energies of the various possible conformers of both the keto and enol tautomers.

Theoretical studies can map the potential energy surface of the molecule as a function of its dihedral angles, identifying the stable conformers as minima on this surface. For the keto tautomer of ethyl 3-oxobutanoate, several low-energy conformers are predicted, differing in the orientation of the ethoxy group and the relative position of the two carbonyl groups.

Ab initio calculations have been successfully used in conjunction with FTIR data to assign the observed spectral features to specific conformers and to predict the equilibrium populations of the different species. By calculating the vibrational frequencies of the optimized geometries of the conformers, a theoretical spectrum can be generated and compared with the experimental one. This comparison aids in the detailed interpretation of the experimental data.

Furthermore, computational models can provide insights into the energy barriers for interconversion between different conformers, shedding light on the dynamics of the molecule. The choice of the level of theory and basis set is crucial for obtaining accurate results that are in good agreement with experimental findings.

Table 2: Calculated Relative Energies of Ethyl 3-Oxobutanoate Conformers

| Tautomer | Conformer | Dihedral Angle 1 (O=C-C-C) | Dihedral Angle 2 (C-C-O-C) | Relative Energy (kJ/mol) |

| Keto | I | ~180° (anti) | ~180° (anti) | 0 (most stable) |

| Keto | II | ~60° (gauche) | ~180° (anti) | 2.5 |

| Keto | III | ~180° (anti) | ~60° (gauche) | 4.1 |

| Enol | IV (chelated) | - | - | -10.2 (relative to keto I) |

Note: The values presented are illustrative and depend on the specific computational method and level of theory used. The negative relative energy for the enol form indicates its stability in the gas phase due to intramolecular hydrogen bonding.

Spectroscopic Characterization and Structural Elucidation in Ethyl 3 Oxobutanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the study of ethenyl 3-oxobutanoate, offering detailed insights into its molecular structure and the complexities of its tautomeric system.

¹H-NMR and ¹³C-NMR for Structural Assignment and Isomeric Purity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the fundamental structural elucidation of the tautomers of ethyl acetoacetate (B1235776). thermofisher.com These techniques allow for the unambiguous assignment of signals to specific protons and carbons within both the keto (ethyl 3-oxobutanoate) and enol (this compound) forms. thermofisher.comnih.gov

In a typical ¹H-NMR spectrum of an equilibrium mixture, distinct signals for each tautomer are observable due to the slow rate of interconversion on the NMR timescale. thermofisher.comasu.edulibretexts.org For the keto form, characteristic signals include those for the methyl protons, the methylene (B1212753) protons adjacent to the ketone, and the ethyl ester protons. thermofisher.comlibretexts.org The enol form exhibits a unique vinyl proton signal and a downfield hydroxyl proton signal, the latter often broadened by hydrogen bonding. thermofisher.comlibretexts.org The chemical shifts of the ethyl ester protons are generally not significantly affected by tautomerization. thermofisher.com

The relative integration of the signals corresponding to the keto and enol forms in the ¹H-NMR spectrum provides a direct measure of their respective concentrations in the equilibrium mixture. thermofisher.com This quantitative information is crucial for determining the isomeric purity and the equilibrium constant (Keq). thermofisher.comnih.gov

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton. Distinct chemical shifts are observed for the carbonyl carbons of the keto and ester groups in ethyl 3-oxobutanoate, as well as for the enolic carbons in this compound. mdpi.com The presence of two distinct sets of signals in the ¹³C-NMR spectrum further confirms the existence of the keto-enol tautomerism. mdpi.com

Table 1: Representative ¹H-NMR Chemical Shifts for Ethyl Acetoacetate Tautomers

| Proton | Keto Form (ppm) | Enol Form (ppm) |

|---|---|---|

| α-protons (CH₂) | ~3.48 | - |

| Vinyl proton (=CH) | - | ~5.03 |

| Hydroxyl proton (OH) | - | ~12.14 |

| Acetyl methyl protons (CH₃) | ~2.21 | - |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions. thermofisher.com

Advanced NMR Techniques for Tautomeric System Analysis

While ¹H and ¹³C NMR provide foundational data, advanced NMR techniques are employed to gain a deeper understanding of the tautomeric system. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish connectivity between protons and carbons, confirming signal assignments for both tautomers. nih.gov

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry of the enol form, such as the Z-configuration which is stabilized by intramolecular hydrogen bonding. umsl.eduacs.org

Furthermore, variable temperature NMR studies are instrumental in analyzing the thermodynamics of the keto-enol equilibrium. asu.edulibretexts.org By measuring the equilibrium constant at different temperatures, thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the tautomerization process can be determined. asu.edu These studies have shown that the keto form is generally more stable. thermofisher.com The position of the equilibrium is also influenced by the solvent, with polar solvents often favoring the more polar keto tautomer. nih.govasu.edumissouri.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, making it highly valuable for the analysis of the keto-enol tautomerism in ethyl acetoacetate.

Vibrational Analysis for Functional Group Identification

The IR spectrum of an equilibrium mixture of ethyl 3-oxobutanoate and this compound displays characteristic absorption bands corresponding to the vibrational modes of the functional groups in both tautomers. researchgate.net

For the keto form (ethyl 3-oxobutanoate), the most prominent features are the strong stretching vibrations of the two carbonyl groups: the ketonic C=O and the ester C=O. These typically appear as distinct bands in the region of 1700-1750 cm⁻¹. chegg.com The C-O stretching vibrations of the ester group and various C-H bending and stretching vibrations are also observable. nih.gov

The enol form (this compound) presents a different set of characteristic bands. The most significant is the C=C stretching vibration of the double bond, which appears in the region of 1600-1650 cm⁻¹. Additionally, a broad O-H stretching band, indicative of the hydroxyl group involved in strong intramolecular hydrogen bonding, is typically observed in the range of 2500-3200 cm⁻¹. The C-O single bond stretching of the enol is also present.

Table 2: Key IR Vibrational Frequencies for Ethyl Acetoacetate Tautomers

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Tautomer |

|---|---|---|---|

| C=O (ketone) | Stretching | ~1715 | Keto |

| C=O (ester) | Stretching | ~1730-1750 | Keto & Enol |

| C=C | Stretching | ~1600-1650 | Enol |

| O-H | Stretching (H-bonded) | ~2500-3200 (broad) | Enol |

Note: The exact positions of the peaks can be influenced by the physical state (liquid, gas) and solvent. nist.gov

Spectroscopic Signatures of Keto-Enol Tautomerism

The simultaneous presence of absorption bands for both the keto and enol forms in the IR spectrum provides clear evidence of the tautomeric equilibrium. acs.org The relative intensities of the C=O (keto) and C=C (enol) stretching bands can give a qualitative indication of the position of the equilibrium. A stronger C=O absorption relative to the C=C absorption suggests that the keto form is the major tautomer at equilibrium, which is consistent with findings from NMR spectroscopy. oxfordreference.com

By comparing the IR spectrum of ethyl acetoacetate with that of a related compound that cannot enolize, the peaks corresponding to the enol form can be definitively identified. chegg.com For instance, comparison with ethyl (S)-3-hydroxybutanoate, the reduction product of ethyl acetoacetate, helps to distinguish the carbonyl and hydroxyl absorptions. chegg.com

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in confirming the molecular weight and offers insights into the fragmentation patterns of the tautomers.

When a sample of ethyl acetoacetate is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion [M]⁺. For ethyl 3-oxobutanoate, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (130.14 g/mol ).

The fragmentation of the molecular ion provides structural clues. For the keto form, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl groups. libretexts.org This can lead to the loss of fragments such as the ethoxy group (-OCH₂CH₃) or the acetyl group (-COCH₃). umsl.edudocbrown.info For example, a major fragment at m/z 88 can be attributed to the keto-ester, while a fragment at m/z 43 is common to both tautomers. umsl.edu

The enol form can exhibit different fragmentation patterns due to the presence of the double bond and hydroxyl group. A fragment at m/z 85 has been associated with the enol-ester. umsl.edu It is important to note that the high energy of the ionization process can sometimes lead to interconversion between the tautomers in the gas phase, which can complicate the interpretation of the mass spectrum. However, studies using techniques like gas chromatography-mass spectrometry (GC-MS) have shown that the two tautomers can be separated chromatographically and their individual mass spectra obtained, confirming differences in their fragmentation. umsl.edu

Table 3: Common Fragments in the Mass Spectrum of Ethyl Acetoacetate

| m/z | Possible Fragment | Associated Tautomer |

|---|---|---|

| 130 | [M]⁺ (Molecular Ion) | Both |

| 88 | [M - CH₂CO]⁺ or [M - 42]⁺ | Keto |

| 85 | [M - OCH₂CH₃]⁺ or [M - 45]⁺ | Enol |

Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₆H₈O₃), the molecular weight is 128.13 g/mol . nih.gov In mass spectrometry, the molecule is ionized, often resulting in a molecular ion peak that corresponds to this mass.

To illustrate typical fragmentation, consider the related compound, ethyl methanoate (HCOOCH₂CH₃). Its mass spectrum shows a molecular ion peak and significant fragment ions corresponding to the loss of the ethoxy group ([M-45]⁺) and the formyl group ([M-29]⁺). docbrown.info Similarly, for vinyl acetate (B1210297) (CH₃COOCH=CH₂), with a molecular weight of 86.09 g/mol , the mass spectrum would show a molecular ion at m/z 86, with prominent fragments at m/z 43 (acetyl cation, [CH₃CO]⁺) and m/z 42 (ketene radical cation, [CH₂=C=O]⁺•) resulting from characteristic cleavages. chemicalbook.com

Table 1: Key Mass Spectrometry Data for Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |

| Vinyl Acetate | C₄H₆O₂ | 86.09 wikipedia.org | 43, 42 chemicalbook.com |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 biosynth.comnih.gov | Not specified |

| This compound | C₆H₈O₃ | 128.13 nih.gov | Not specified |

Data compiled from various sources. nih.govchemicalbook.comwikipedia.orgbiosynth.comnih.gov

Application of GC/MS for Reaction Monitoring and Product Purification

Gas chromatography-mass spectrometry (GC/MS) is an indispensable tool for monitoring the progress of chemical reactions and assessing the purity of products. ecetoc.org This technique separates volatile compounds in a mixture using a gas chromatograph and then identifies them using a mass spectrometer.

In the synthesis of this compound or its derivatives, GC/MS can be used to track the disappearance of starting materials and the appearance of the desired product over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the analysis of vinyl acetate-based adhesives, a related class of compounds, evolved gas analysis (EGA) coupled with GC/MS is used to identify the components released upon heating. shimadzu.com

Furthermore, GC/MS is crucial for the purification of the final product. By analyzing the fractions collected from a purification technique like distillation or column chromatography, the purity of each fraction can be determined. This ensures that the isolated compound is free from unreacted starting materials, byproducts, or solvents. The use of high-resolution GC-TOFMS (time-of-flight mass spectrometry) combined with soft ionization techniques can provide comprehensive analysis, even for complex mixtures and unknown components in materials like vinyl acetate resins. spectralworks.comazom.com The validation of GC/MS methods is also critical to ensure accuracy and reproducibility in quantifying metabolites like acetoacetate. nih.gov

X-ray Crystallography of Ethyl 3-Oxobutanoate Derivatives

While X-ray crystallography data for this compound itself is not available, studies on its derivatives provide significant insights into their three-dimensional structures.

Determination of Solid-State Molecular and Crystal Architectures

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique has been applied to various derivatives of ethyl 3-oxobutanoate to establish their molecular and crystal structures.

Table 2: Crystallographic Data for an Ethyl 3-Oxobutanoate Derivative

| Compound | (Z)-Ethyl 2-benzylidene-3-oxobutanoate |

| Formula | C₁₃H₁₄O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.8406 (5) |

| b (Å) | 16.8767 (12) |

| c (Å) | 17.5420 (13) |

| V (ų) | 2321.2 (3) |

| Z | 8 |

Data from Ismiyev, A. I. (2011). researchgate.net

Analysis of Conformation and Inter/Intramolecular Hydrogen Bonding

X-ray crystallography also allows for a detailed analysis of the conformation of molecules and the non-covalent interactions that govern their packing, such as hydrogen bonding. In the case of (Z)-ethyl 2-benzylidene-3-oxobutanoate, the molecule adopts a Z conformation around the C=C double bond. researchgate.net The crystal structure reveals weak intermolecular C-H···O hydrogen bonds, where a phenyl C-H group acts as the donor and a carbonyl oxygen of an ester group acts as the acceptor. researchgate.net

In a study of hexahydroquinoline derivatives, hydrogen bonds were identified as the primary contributors to the molecular packing in the crystals. nih.gov The analysis of hydrogen bonding is also crucial in understanding the miscibility of polymer blends involving polyvinyl acetate, a polymer derived from a related vinyl ester. Studies have shown that hydrogen bonding between the hydroxyl groups of a phenolic resin and the carbonyl groups of polyvinyl acetate is responsible for their miscibility. nsysu.edu.tw

Theoretical and Computational Studies of Ethyl 3 Oxobutanoate

Quantum Mechanical Calculation Methodologies

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level. By solving approximations of the Schrödinger equation, these techniques provide deep insights into molecular structure and reactivity.

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules. researchgate.netwikipedia.org It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than traditional wavefunction-based methods for many systems. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries, predict vibrational frequencies, and determine the energies of different molecular states. youtube.com

A key application of DFT to ethyl 3-oxobutanoate is the study of its keto-enol tautomerization. The compound exists as an equilibrium mixture of the keto form (ethyl 3-oxobutanoate) and the enol form (Z)-ethyl 3-hydroxybut-2-enoate, which is stabilized by an intramolecular hydrogen bond. youtube.comwikipedia.org DFT calculations can quantify the energetics of this equilibrium. For instance, studies have calculated the activation free energies (ΔG‡) for the interconversion between the two tautomers in the gas phase. The direct proton transfer from the keto to the enol form proceeds through a highly strained four-membered ring transition state. rsc.org

| Tautomerization Process | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔGR) (kcal/mol) |

|---|---|---|

| Keto → Enol | 55.2 | 5.8 |

| Enol → Keto | 49.4 | -5.8 |

These results indicate that the interconversion has a high energy barrier in the absence of a catalyst, and the keto form is thermodynamically more stable than the enol form in the gas phase by 5.8 kcal/mol. rsc.org DFT calculations also reveal that the "sickle-shaped" conformation of the keto tautomer is the most stable. rsc.org

Semi-empirical quantum mechanical methods, such as Austin Model 1 (AM1), offer a faster alternative to ab initio methods like DFT for calculating molecular properties. wikipedia.orguni-muenchen.de These methods are based on the Hartree-Fock formalism but simplify the calculations by omitting certain complex integrals and introducing parameters derived from experimental data to compensate. uni-muenchen.de AM1 was developed as an improvement upon the earlier MNDO method, specifically to reduce the calculated repulsion between atoms at close distances. wikipedia.org

The primary application of methods like AM1 is for the rapid geometric optimization of molecules. ucsb.edu By finding the lowest energy arrangement of atoms, these methods provide a good initial prediction of a molecule's three-dimensional structure. The resulting optimized geometry can then be used as a starting point for more computationally expensive and accurate calculations, such as DFT or other ab initio methods. wikipedia.org While less precise than DFT, the speed of semi-empirical methods makes them suitable for initial screenings of large numbers of molecules or for studying very large systems. The parameterization of AM1 is designed to yield heats of formation, which can be directly compared with experimental thermochemical data. uni-muenchen.deucsb.edu

Molecular Mechanics (MM2) for Conformational and Structural Predictions

Molecular Mechanics (MM) is a computational method that applies the principles of classical mechanics to molecules. Instead of dealing with electrons and wavefunctions, MM models treat atoms as spheres and bonds as springs. The energy of a molecule is calculated using a "force field," which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions).

MM2 is a specific, widely used force field for these calculations. Its main purpose is to perform conformational analysis and predict the most stable three-dimensional structures of molecules. By systematically rotating bonds and calculating the energy of each resulting conformer, MM2 can identify the lowest-energy structures. This process is computationally much less demanding than quantum mechanical calculations, allowing for the exploration of the full conformational space of even large and flexible molecules. For a molecule like ethyl 3-oxobutanoate, which has several rotatable single bonds, MM2 can be used to predict the preferred conformations of both the keto and enol tautomers.

Natural Bond Orbital (NBO) Analysis in Hydrogen Bonding and Electronic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, orbital interactions, and bonding within a molecule. ucsb.edunih.gov It transforms the complex, delocalized molecular orbitals from a quantum mechanical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and two-center bonds. ucsb.edu

A key application of NBO analysis for the enol form of ethyl 3-oxobutanoate is the detailed investigation of its intramolecular hydrogen bond. This weak bond is crucial for the stability of the enol tautomer. NBO analysis quantifies this interaction by examining the "donor-acceptor" relationship between orbitals. In the enol's chelated ring, a lone pair (donor orbital) on the carbonyl oxygen atom interacts with the empty anti-bonding orbital (acceptor orbital) of the hydroxyl group's O-H bond. nih.govorientjchem.org

The strength of this interaction is measured by the second-order perturbation theory energy of stabilization, E(2). A larger E(2) value signifies a stronger interaction and more significant electron density transfer from the donor to the acceptor orbital, indicating a stronger hydrogen bond. orientjchem.org

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) Ocarbonyl | σ*(O-H)hydroxyl | Data for specific analogues show significant stabilization energy, indicating a strong H-bond. |

Note: Data from a closely related compound, acetylacetone, is used to illustrate the principle. The interaction involves the lone pair (LP) of the carbonyl oxygen and the antibonding sigma orbital (σ) of the O-H bond.*

This analysis confirms that the stability of the enol tautomer is significantly influenced by the delocalization of electron density through the hydrogen bond. nih.govorientjchem.org

Computational Prediction of Activity Spectra for Newly Synthesized Derivatives (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based solely on its 2D structural formula. orientjchem.orgrsc.org The method works by comparing the structure of a query compound to a large training set of known biologically active substances. rsc.orgresearchgate.net Based on structure-activity relationships derived from this database, PASS calculates the probability that a new compound will be active (Pa) or inactive (Pi) for a wide range of biological effects, including pharmacological actions, mechanisms of action, and specific toxicities. rsc.orgemerginginvestigators.org

The average accuracy of PASS predictions is high, often cited as being around 95%. researchgate.net This makes it a valuable tool in the early stages of drug discovery for prioritizing which newly designed derivatives of a lead compound, such as ethyl 3-oxobutanoate, should be synthesized and tested. For a hypothetical derivative of ethyl 3-oxobutanoate, PASS could generate a list of potential activities.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation (if Pa > Pi) |

|---|---|---|---|

| Anti-inflammatory | 0.650 | 0.012 | Likely to exhibit this activity. |

| Antifungal | 0.580 | 0.025 | May exhibit this activity. |

| Kinase Inhibitor | 0.490 | 0.088 | Possible activity, less certain. |

| Carcinogenicity | 0.150 | 0.350 | Unlikely to be carcinogenic. |

Note: This table is illustrative. The actual Pa and Pi values would depend on the specific structure of the derivative.

The results are interpreted by comparing the Pa and Pi values. If Pa > Pi, the compound is considered likely to exhibit that activity in experiments. PASS can help researchers identify promising therapeutic avenues and flag potential toxic effects early in the research and development process. orientjchem.org

Derivatives and Analogues of Ethyl 3 Oxobutanoate: Synthesis and Advanced Research Applications

Synthesis and Detailed Characterization of Novel Derivatives

The structural modification of ethyl 3-oxobutanoate has yielded a plethora of novel compounds with tailored properties. The following sections detail the synthesis and characterization of specific classes of these derivatives.

Ethyl 2-(4-Halobenzyl)-3-oxobutanoate Analogues

The synthesis of ethyl 2-(4-halobenzyl)-3-oxobutanoate analogues is typically achieved through the alkylation of ethyl 3-oxobutanoate. A common method involves the use of a base, such as sodium ethoxide or potassium tert-butoxide, to generate the enolate of ethyl 3-oxobutanoate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of a substituted benzyl (B1604629) bromide.

For instance, the synthesis of ethyl 2-(4-halobenzyl)-3-oxobutanoate can be carried out by adding the corresponding substituted benzyl bromide to a suspension of potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (B95107) (THF). The reaction mixture is then refluxed for a period, typically around 12 hours, to ensure completion. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the synthesized compounds are characterized by elemental and spectral analysis, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The prediction of activity spectra for these substances (PASS) has been used to explore their potential pharmacological activities, suggesting a range of possible biological targets and mechanisms of action, such as L-glucuronate reductase inhibition and antihypoxic activity. masterorganicchemistry.com

Ethyl 3-Oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Scaffolds

Derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate are synthesized through conjugate addition reactions. This involves the addition of β-ketoesters to various N-substituted maleimides, such as N-phenyl or N-benzylmaleimides. nih.gov These succinimide (B58015) derivatives can be functionalized at both the C and N-positions, leading to a diverse range of compounds. nih.govorgsyn.org

The synthesis and subsequent evaluation of these compounds have revealed promising biological activities, including anthelmintic, cytotoxic, and antimicrobial properties. nih.govorgsyn.orgnih.gov For example, certain derivatives have shown significant potency against various bacterial strains and have exhibited excellent anthelmintic activity against species like Pheretima posthuma and Ascaridia galli. nih.govnih.gov The cytotoxic potential of these compounds has also been evaluated against brine shrimp nauplii. nih.govorgsyn.org

Ethyl 2-(Arylidene)-3-oxobutanoates and Derived Pyrazoles

Ethyl 2-(arylidene)-3-oxobutanoates are important intermediates in the synthesis of heterocyclic compounds, particularly pyrazoles. Their synthesis is often achieved through a Knoevenagel condensation between ethyl 3-oxobutanoate and an aromatic aldehyde.

These arylidene derivatives can then undergo a [3+2] annulation reaction with hydrazine (B178648) derivatives to yield functionalized pyrazoles. tandfonline.com For example, reacting ethyl 2-(arylidene)-3-oxobutanoates with phenylhydrazine (B124118) hydrochlorides in acetic acid under reflux conditions leads to the formation of a variety of pyrazole (B372694) structures. tandfonline.com The resulting pyrazole derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.

Carbazole-Substituted Derivatives and Pyrido[2,3-c]carbazol-1-ones

The reaction between 9-alkyl-3-aminocarbazoles and ethyl 3-oxobutanoate can lead to either acylation or condensation products, depending on the reaction conditions. frontiersin.orgsigmaaldrich.com In the presence of an acid catalyst and under reflux in a solvent like benzene (B151609), the condensation product, ethyl 3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate, is favored. frontiersin.orgsigmaaldrich.com

These condensation products are valuable intermediates for the synthesis of more complex heterocyclic systems. Specifically, they can undergo intramolecular cyclization at high temperatures (240-250 °C) in a high-boiling solvent like mineral oil. This cyclization occurs at the 4-position of the carbazole (B46965) ring, yielding substituted pyrido[2,3-c]carbazol-1-ones. frontiersin.orgsigmaaldrich.com The structures of these synthesized compounds are typically confirmed using IR, mass spectrometry, and NMR spectroscopy. frontiersin.orgsigmaaldrich.com

Substituted Ethyl 3-Oxobutanoate Analogues (e.g., Ethyl 2-methyl-3-oxobutanoate, Ethyl 4-chloro-3-oxobutanoate)

The synthesis of substituted ethyl 3-oxobutanoate analogues, such as ethyl 2-methyl-3-oxobutanoate and ethyl 4-chloro-3-oxobutanoate, provides key building blocks for various organic transformations. Ethyl 2-methyl-3-oxobutanoate can be synthesized and purified by methods like silica (B1680970) gel flash column chromatography. youtube.com It serves as a precursor for creating chiral quaternary carbon centers. orgsyn.org

Ethyl 4-chloro-3-oxobutanoate is another important derivative, often used in the synthesis of chiral alcohols. mdpi.comnih.govresearchgate.netnih.govoakwoodchemical.com Its synthesis can be achieved through various methods, and it serves as a substrate for enzymatic and microbial reductions to produce enantiomerically pure compounds like ethyl (R)-4-chloro-3-hydroxybutyrate and ethyl (S)-4-chloro-3-hydroxybutanoate. mdpi.comnih.govresearchgate.netnih.govoakwoodchemical.com These chiral products are valuable intermediates in the pharmaceutical industry.

Advanced Research into Specific Reactivity and Transformative Pathways of Derivatives

The derivatives of ethyl 3-oxobutanoate are not only synthetic targets but also versatile reagents in their own right, participating in a range of advanced chemical transformations.

The reactivity of ethyl 2-(4-halobenzyl)-3-oxobutanoate has been explored through computational methods to predict its pharmacological activity, suggesting its potential to interact with various biological targets. masterorganicchemistry.com This predictive approach is a modern tool in drug discovery, guiding the synthesis and testing of new therapeutic agents.

Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives have been shown to possess significant biological activities, which are a direct consequence of their chemical reactivity within biological systems. nih.govorgsyn.orgnih.gov Their anthelmintic and cytotoxic properties highlight their potential as lead compounds for the development of new drugs. The succinimide ring and the β-ketoester moiety are key pharmacophores that can interact with biological macromolecules.

The most prominent transformative pathway for ethyl 2-(arylidene)-3-oxobutanoates is their conversion into pyrazoles through cycloaddition reactions. tandfonline.com This transformation is a powerful tool for the construction of five-membered heterocyclic rings, which are prevalent in many biologically active molecules. The mechanism of this reaction has been studied, and it provides a versatile route to a wide range of substituted pyrazoles with diverse applications.

The carbazole-substituted derivatives of ethyl 3-oxobutanoate undergo a key intramolecular cyclization to form pyrido[2,3-c]carbazol-1-ones . frontiersin.orgsigmaaldrich.com This transformation creates a fused heterocyclic system with interesting photophysical and electronic properties. Advanced research has explored the use of these pyrido[2,3-c]carbazole units in the development of new materials, such as iridium(III) complexes for organic light-emitting diodes (OLEDs). This application demonstrates a sophisticated transformative pathway where the initial derivative is converted into a functional component of an advanced material.

Substituted analogues like ethyl 2-methyl-3-oxobutanoate and ethyl 4-chloro-3-oxobutanoate are pivotal in stereoselective synthesis. The stereoselective reduction of ethyl 2-methyl-3-oxobutanoate allows for the creation of specific stereoisomers, which is crucial in the synthesis of chiral drugs and other biologically active molecules. Similarly, the asymmetric bioreduction of ethyl 4-chloro-3-oxobutanoate using enzymes or whole-cell systems is a well-established and advanced method for producing enantiomerically pure chiral alcohols. mdpi.comnih.govresearchgate.netnih.govoakwoodchemical.com These biocatalytic transformations are highly efficient and environmentally friendly alternatives to traditional chemical methods.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 3-oxobutanoate | 141-97-9 | C6H10O3 | 130.14 |

| Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate | 54293-45-9 | C13H15ClO3 | 254.71 |

| Ethyl 2-(4-bromobenzyl)-3-oxobutanoate | 54293-46-0 | C13H15BrO3 | 299.16 |

| Ethyl 2-(4-fluorobenzyl)-3-oxobutanoate | 374774-88-0 | C13H15FO3 | 238.25 |

| Ethyl 3-oxo-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)butanoate | Not Available | C16H17NO5 | 319.31 |

| Ethyl 2-(phenylmethylene)-3-oxobutanoate | 3049-56-9 | C13H14O3 | 218.25 |

| Pyrazole | 288-13-1 | C3H4N2 | 68.08 |

| 9-Ethylcarbazole | 86-28-2 | C14H13N | 195.26 |

| Pyrido[2,3-c]carbazol-1-one | Not Available | C15H9N2O | 233.25 |

| Ethyl 2-methyl-3-oxobutanoate | 609-14-3 | C7H12O3 | 144.17 |

| Ethyl 4-chloro-3-oxobutanoate | 638-07-3 | C6H9ClO3 | 164.59 |

| Ethyl (R)-4-chloro-3-hydroxybutyrate | 90866-33-4 | C6H11ClO3 | 166.60 |

| Ethyl (S)-4-chloro-3-hydroxybutyrate | 86728-93-0 | C6H11ClO3 | 166.60 |

Research Applications of Derivatized Ethyl 3-Oxobutanoate in Materials Science

The unique chemical structure of ethyl 3-oxobutanoate allows for the synthesis of a variety of derivatives with tailored functionalities. These derivatized compounds are increasingly being explored for their potential in creating advanced materials with specific properties and applications.

Development of Functionalized Materials for Heavy Metal Removal

The chelation ability of β-ketoesters and their derivatives makes them excellent candidates for developing materials designed for environmental remediation, specifically the removal of toxic heavy metals from water sources. The presence of both a keto and an ester functional group allows these molecules to act as bidentate ligands, binding to metal ions to form stable complexes.

Researchers have focused on functionalizing various substrates with ligands derived from or similar in function to ethyl 3-oxobutanoate to create effective heavy metal sorbents. For example, magnetic iron oxide nanoparticles, when functionalized with specific ligands, become powerful tools for capturing heavy metal contaminants. ohsu.edu The high surface area of these nanoparticles, combined with their superparamagnetic properties, allows for efficient dispersal in water and easy removal using an external magnetic field. ohsu.edu